Texas Red: A Comprehensive Technical Guide for Advanced Scientific Research
Texas Red: A Comprehensive Technical Guide for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Texas Red, a bright and photostable red-emitting fluorophore, is a versatile tool in scientific research, with broad applications in fluorescence microscopy, flow cytometry, and immunohistochemistry.[1] This technical guide provides an in-depth overview of Texas Red's chemical and spectral properties, detailed experimental protocols for its use, and a discussion of its applications in cellular and molecular biology. Particular focus is given to its utility in studying receptor-mediated signaling pathways, exemplified by the transferrin receptor signaling cascade. This document is intended to serve as a comprehensive resource for researchers and professionals in the life sciences and drug development fields.
Introduction to Texas Red
Texas Red, chemically known as sulforhodamine 101 acid chloride, is a fluorescent dye belonging to the rhodamine family.[1] It is characterized by its intense red fluorescence, with an excitation maximum around 589-596 nm and an emission maximum in the range of 615 nm.[1][2] This spectral profile makes it an excellent candidate for multicolor imaging experiments, as it shows minimal spectral overlap with commonly used green fluorophores like fluorescein. Its high fluorescence quantum yield and good photostability contribute to its widespread use in applications requiring sensitive and robust detection.[3]
Texas Red can be covalently conjugated to a variety of biomolecules, including antibodies, peptides, and nucleic acids, through its reactive sulfonyl chloride group. This allows for the specific labeling and visualization of cellular structures and molecules of interest.
Texas Red-X: An Enhanced Variant
A notable derivative of Texas Red is Texas Red-X succinimidyl ester. This variant incorporates a seven-atom aminohexanoyl spacer, denoted by "X," between the fluorophore and the reactive succinimidyl ester group. This spacer arm reduces the potential for steric hindrance and interaction between the dye and the conjugated biomolecule, often resulting in improved solubility and higher conjugation efficiency.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of Texas Red is crucial for its effective implementation in experimental design. The key quantitative data for Texas Red and its derivatives are summarized in the tables below for easy comparison.
| Property | Texas Red (Sulforhodamine 101 acid chloride) | Texas Red-X, succinimidyl ester | Reference(s) |
| Molar Mass ( g/mol ) | 625.15 | ~821 | |
| Excitation Max (nm) | 589 - 596 | ~595 | |
| Emission Max (nm) | 615 | ~615 | |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~85,000 at 596 nm | ~85,000 | |
| Quantum Yield | ~0.93 in PBS | Not specified | |
| Reactive Group | Sulfonyl chloride | Succinimidyl ester | |
| Target Functional Group | Primary amines | Primary amines |
| Tandem Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications | Reference(s) |
| PE-Texas Red | 565 | 615 | Flow Cytometry |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Texas Red.
Antibody Conjugation with Texas Red® Succinimidyl Ester
This protocol outlines the steps for conjugating Texas Red succinimidyl ester to an antibody.
Materials:
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Antibody to be labeled (in an amine-free buffer, e.g., PBS)
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Texas Red® Succinimidyl Ester
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Anhydrous Dimethylsulfoxide (DMSO)
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1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
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Size-exclusion chromatography column (e.g., Sephadex G-25)
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Phosphate-Buffered Saline (PBS)
Procedure:
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Prepare the Antibody:
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Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL. If the antibody is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate.
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Ensure the antibody solution is free of amine-containing substances like Tris or glycine.
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-
Prepare the Dye Stock Solution:
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Allow the vial of Texas Red® succinimidyl ester to warm to room temperature.
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Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to dissolve completely.
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Labeling Reaction:
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While gently stirring, add the dye stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
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Incubate the reaction for 1 hour at room temperature in the dark.
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Purification of the Conjugate:
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Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
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Collect the first colored fraction, which contains the conjugated antibody.
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-
Determination of Degree of Labeling (DOL):
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Measure the absorbance of the conjugate at 280 nm (for protein) and ~595 nm (for Texas Red).
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Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the antibody and Texas Red.
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Immunofluorescence Staining of Cultured Cells
This protocol describes the use of a Texas Red-conjugated secondary antibody for indirect immunofluorescence.
Materials:
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Cells grown on coverslips
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1% BSA in PBST)
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Primary Antibody (specific to the target antigen)
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Texas Red-conjugated Secondary Antibody (specific to the primary antibody host species)
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Mounting Medium with DAPI
Procedure:
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Cell Fixation:
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Rinse cells briefly with PBS.
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Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
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-
Permeabilization (for intracellular antigens):
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Incubate the cells with Permeabilization Buffer for 10 minutes.
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Wash the cells three times with PBS.
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-
Blocking:
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Incubate the cells with Blocking Buffer for 30-60 minutes to block non-specific antibody binding.
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-
Primary Antibody Incubation:
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Dilute the primary antibody in Blocking Buffer to its optimal concentration.
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Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
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Wash the cells three times with PBS for 5 minutes each.
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-
Secondary Antibody Incubation:
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Dilute the Texas Red-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
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Wash the cells three times with PBS for 5 minutes each, protected from light.
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-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
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Visualize the fluorescence using a fluorescence microscope with appropriate filter sets for DAPI and Texas Red.
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Flow Cytometry Analysis of Cell Surface Markers
This protocol details the staining of cell surface markers for flow cytometry using a Texas Red-conjugated antibody.
Materials:
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Cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
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Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)
-
Fc Block (optional, to block non-specific binding to Fc receptors)
-
Texas Red-conjugated Primary Antibody
-
FACS Tubes
Procedure:
-
Cell Preparation:
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Harvest cells and wash them three times with cold Flow Cytometry Staining Buffer by centrifugation (e.g., 350-500 x g for 5 minutes).
-
Resuspend the cells in staining buffer to a concentration of 1 x 10⁶ cells/100 µL.
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-
Fc Receptor Blocking (Optional):
-
Incubate the cells with an Fc blocking reagent for 15 minutes at room temperature to prevent non-specific antibody binding.
-
-
Antibody Staining:
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Add the titrated amount of the Texas Red-conjugated primary antibody to the cell suspension.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge as in step 1.
-
-
Data Acquisition:
-
Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for Texas Red excitation and emission.
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Visualization of Signaling Pathways and Experimental Workflows
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where Texas Red is utilized.
Application in Signaling Pathway Analysis: Transferrin Receptor Internalization
Texas Red-conjugated transferrin (Tf-TR) is a valuable tool for studying the endocytic pathway and signaling of the transferrin receptor (TfR). The TfR is crucial for iron uptake into cells. The binding of iron-loaded transferrin to the TfR triggers receptor-mediated endocytosis, a fundamental cellular process.
The following diagram illustrates the key steps in TfR-mediated endocytosis and its connection to downstream signaling, which can be visualized using Tf-TR.
